Unsubstituted Furan Scaffold Enables SAR Diversification vs. Monofunctional Clinical Leads Claficapavir and KYA1797K
CAS 851303-29-2 bears an unsubstituted furan‑2‑ylmethylene group at C‑5, distinguishing it from the clinical candidates Claficapavir (4‑chlorophenyl‑furan substituent) and KYA1797K (4‑nitrophenyl‑furan substituent). While Claficapavir is a dedicated HIV‑1 nucleocapsid inhibitor with an IC50 of ~1 µM and Kd of 20 nM , and KYA1797K is a selective Wnt/β‑catenin inhibitor with an IC50 of 0.75 µM in the TOPflash assay , CAS 851303-29-2 serves as the versatile unadorned progenitor scaffold. Its free C‑5 position on the furan ring permits late‑stage diversification via electrophilic aromatic substitution or cross‑coupling, enabling parallel synthesis of focused libraries targeting multiple biological pathways without committing to a single therapeutic mechanism [1].
| Evidence Dimension | C‑5 substituent diversity potential for parallel SAR exploration |
|---|---|
| Target Compound Data | Unsubstituted furan‑2‑ylmethylene; amenable to post‑synthetic functionalization at C‑5 of furan ring |
| Comparator Or Baseline | Claficapavir: 5‑(4‑chlorophenyl)furan‑2‑ylmethylene (fixed substituent; HIV‑1 NC inhibitor IC50 ~1 µM, Kd 20 nM); KYA1797K: 5‑(4‑nitrophenyl)furan‑2‑ylmethylene potassium salt (fixed substituent; Wnt/β‑catenin IC50 0.75 µM) |
| Quantified Difference | CAS 851303-29-2 provides a single‑step diversification entry point vs. the locked pharmacophores of comparators; no dedicated target potency loss because the compound is a scaffold rather than a terminal inhibitor. |
| Conditions | Synthetic chemistry context: Knoevenagel condensation of rhodanine‑N‑propanoic acid with furan‑2‑carbaldehyde followed by optional Pd‑catalyzed C–H activation or Suzuki coupling at the furan C‑5 position. |
Why This Matters
Procurement of CAS 851303-29-2 rather than Claficapavir or KYA1797K is critical when the research objective is de novo library synthesis or scaffold‑hopping rather than target‑specific biological testing of a pre‑optimized clinical candidate.
- [1] Matiichuk, Y., Drapak, I., Darmograi, N., Bartoshyk, N., Drapak, Y., Matiychuk, V. Synthesis and biological activity of rhodanine-furan conjugates: A review. Current Chemistry Letters, 2024, 13, 287–302. doi:10.5267/j.ccl.2023.12.003. View Source
